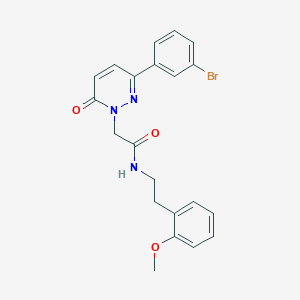

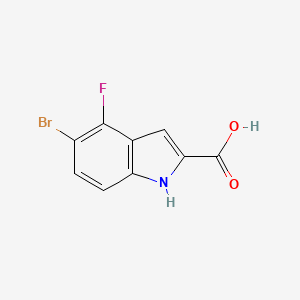

5-bromo-4-fluoro-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 5-bromo-4-fluoro-1H-indole-2-carboxylic acid and its derivatives has been discussed in several papers . The synthesis involves various physical and spectroscopic methods.Molecular Structure Analysis

The molecular structure of this compound has been studied using various physical (color, melting point, etc.) and spectroscopic (IR, 1H NMR, 13C NMR, and MS) methods .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. The compound has been used to synthesize new derivatives that function as inhibitors of VEGFR-2 tyrosine kinase .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 258.05 and an InChI key of HGVPFLPUPKGLNK-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-4-fluoro-1H-indole-2-carboxylic acid and its derivatives are important in the field of organic chemistry due to their potential applications in synthesizing biologically active compounds. The methodical preparation of these compounds involves various chemical reactions, including metalation, halogen/metal permutation, and trapping with carbon dioxide. These processes often require the protection of the nitrogen atom in the indole ring, showcasing the complexity and flexibility of synthetic strategies in accessing fluorine-containing indolecarboxylic acids (Schlosser, Ginanneschi, & Leroux, 2006).

Fluorescence Applications

The fluorescence properties of 5-substituted indole derivatives, including 5-bromoindole, are of significant interest in analytical chemistry. Electropolymerisation of these monomers leads to redox-active films with potential applications in sensing and detection. The fluorescence spectra of these compounds, particularly their trimer and polymer forms, demonstrate shifts to longer wavelengths and varied intensity depending on the nature of the substitution and solvent polarity, suggesting their utility in developing advanced fluorescent materials (Jennings, Jones, & Mount, 1998).

Antitumor and Antischistosomal Activities

Indole derivatives, including those based on this compound, have shown potential in medicinal chemistry, particularly in antitumor and antischistosomal activities. Research into substituted indoles has indicated that specific modifications to the indole nucleus can yield compounds with significant biological activity, suggesting a promising avenue for the development of new therapeutic agents (Khan, 1983).

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It has been observed that certain indole derivatives can produce pi-alkyl interactions with specific amino acids and form hydrogen bonds, which could potentially alter the function of the target proteins .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-bromo-4-fluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVPFLPUPKGLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2972561.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide](/img/structure/B2972565.png)

![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate](/img/structure/B2972569.png)

![N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2972570.png)

![2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine](/img/structure/B2972580.png)

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972581.png)